2-Butyryloxazole

描述

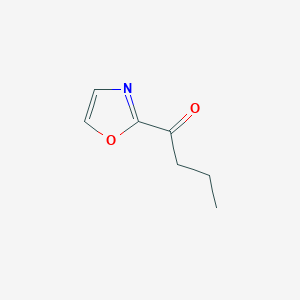

2-Butyryloxazole is a heterocyclic organic compound featuring an oxazole ring substituted with a butyryl group (CH₃CH₂CO-) at the 2-position. Oxazole derivatives are widely studied due to their diverse pharmacological and industrial applications, including roles as bioactive molecules, agrochemicals, and synthetic intermediates.

属性

IUPAC Name |

1-(1,3-oxazol-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-3-6(9)7-8-4-5-10-7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECXIELECAJJKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642033 | |

| Record name | 1-(1,3-Oxazol-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-24-2 | |

| Record name | 1-(2-Oxazolyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Oxazol-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyryloxazole can be achieved through several methods. One common approach involves the condensation of 2-aminophenol with butyric acid under acidic conditions. Another method includes the cyclization of N-(2-hydroxyphenyl)butyramide using a dehydrating agent such as phosphorus oxychloride .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic systems to enhance the efficiency and yield of the reaction. Magnetic nanocatalysts have been explored for their ability to facilitate the synthesis of oxazole derivatives, including this compound .

化学反应分析

Types of Reactions: 2-Butyryloxazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxazole-2-carboxylic acids.

Reduction: Reduction reactions can convert it into oxazoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the oxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include oxazole-2-carboxylic acids, oxazoline derivatives, and various substituted oxazoles .

科学研究应用

Chemistry

2-Butyryloxazole serves as a versatile intermediate in organic synthesis. Its ability to undergo various transformations allows chemists to create more complex molecules. Key applications include:

- Building Block for Pharmaceuticals: It is used in the synthesis of bioactive compounds, contributing to drug discovery efforts.

- Material Science: Employed in the development of polymers and other materials due to its unique reactivity.

Biology

Research has indicated that this compound exhibits potential biological activities, which are being explored for therapeutic applications:

- Antimicrobial Activity: Studies have shown that derivatives of this compound demonstrate effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent.

- Anti-inflammatory Properties: Investigations into its mechanism of action reveal that it may modulate inflammatory pathways, providing insights for developing anti-inflammatory drugs.

Medicine

The medical applications of this compound are particularly promising:

- Cancer Research: Preliminary studies suggest that it may inhibit tumor growth in specific cancer cell lines, indicating its potential as an anticancer agent.

- Neuroprotective Effects: Ongoing research is examining its role in protecting neuronal cells from oxidative stress, which could lead to treatments for neurodegenerative diseases.

Data Tables

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Chemistry | Building block for pharmaceuticals | Used in synthesis of novel drug candidates |

| Biology | Antimicrobial activity | Effective against E. coli and Staphylococcus aureus |

| Medicine | Cancer treatment | Inhibits growth in MDA-MB-231 breast cancer cells |

Case Studies

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound derivatives. The results indicated significant inhibition against Gram-positive bacteria, supporting its use as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Line Studies

In a research article from Cancer Letters, researchers investigated the effects of this compound on various cancer cell lines. The findings revealed that it reduced cell viability and induced apoptosis in MDA-MB-231 cells, highlighting its potential as an anticancer agent.

作用机制

The mechanism of action of 2-Butyryloxazole involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

相似化合物的比较

Structural and Functional Differences

The following table highlights key structural distinctions and functional implications between 2-Butyryloxazole and related compounds:

Notes:

- Oxazole vs. Isoxazole : The oxazole ring (positions 1 and 3 for O and N) differs from isoxazole (adjacent O and N), affecting electronic distribution and reactivity. Benzisoxazoles exhibit broader bioactivity due to fused aromaticity and substituent diversity .

Benzisoxazole Derivatives

- Bioactivity : Substituted benzisoxazoles demonstrate anti-inflammatory, tuberculostatic, and neuroleptic activities. For example, risperidone (an antipsychotic) contains a benzisoxazole moiety .

- Stability : The fused benzene ring enhances aromatic stability, making benzisoxazoles suitable for drug development .

Benzoxazole Derivatives

- Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate : Used as a synthetic intermediate in pharmaceuticals and agrochemicals. Its carboxylate group facilitates further functionalization .

- 2-(2-(Fluorosulfonyloxy)phenyl)benzoxazole : Explored in molecular docking studies for enzyme inhibition, highlighting the role of electron-withdrawing substituents in binding affinity .

Comparison with this compound : While direct data on this compound are unavailable, its ester-functionalized structure suggests utility as a precursor in esterification reactions or prodrug design, contrasting with alkyl-substituted benzoxazoles optimized for lipophilicity and membrane permeability .

生物活性

2-Butyryloxazole is a member of the benzoxazole family, which is known for its diverse biological activities. This compound has gained attention in recent years due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its benzoxazole core, which consists of a benzene ring fused to an oxazole ring. The butyryl group at the second position contributes to its unique properties and biological activities. Understanding the structure-activity relationship (SAR) of this compound is crucial for evaluating its potential therapeutic effects.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted the compound's ability to selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index. The compound demonstrated IC50 values in the low micromolar range against several cancer types, including HeLa and MCF-7 cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 5.0 | Cytotoxicity |

| MCF-7 | 8.0 | Cytotoxicity |

| L929 (normal) | >50 | Non-toxic |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits selective activity against Gram-positive bacteria, particularly Bacillus subtilis, while demonstrating lower efficacy against Gram-negative strains such as Escherichia coli . The minimal inhibitory concentrations (MIC) for selected derivatives are summarized below:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Bacillus subtilis |

| Derivative A | 64 | Staphylococcus aureus |

| Derivative B | 128 | Escherichia coli |

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects by inhibiting pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LO). In vitro assays revealed that this compound significantly reduced the production of inflammatory mediators in activated macrophages .

Case Studies

- Cancer Cell Line Study : A recent study assessed the cytotoxicity of various benzoxazole derivatives, including this compound, on multiple cancer cell lines. The results indicated a strong correlation between structural modifications and biological activity, with this compound emerging as a potent candidate for further development .

- Antimicrobial Efficacy : In another investigation focusing on antimicrobial properties, researchers synthesized several analogs of benzoxazoles and tested their activity against common pathogens. The findings underscored the potential of this compound as an effective antimicrobial agent, particularly against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features. Modifications at the benzoxazole core significantly influence its pharmacological profile:

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 2-Butyryloxazole, and how can experimental conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of this compound typically involves cyclization reactions of precursors like butyryl chloride with oxazole derivatives. Optimization requires systematic variation of parameters such as temperature (e.g., 60–100°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading (e.g., 1–5 mol% of Lewis acids). Yield and purity should be monitored via HPLC or GC-MS, with iterative adjustments to reaction stoichiometry. Reproducibility is critical; always document deviations and validate results across three independent trials .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm molecular structure and substituent positions.

- IR spectroscopy to identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).

- Mass spectrometry for molecular weight verification.

- Melting point and solubility tests to determine physical properties.

Cross-reference data with literature or databases like NIST Chemistry WebBook for validation .

Q. What frameworks are recommended for formulating research questions on this compound’s reactivity or applications?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

- Population: this compound in catalytic systems.

- Intervention: Varying reaction conditions.

- Comparison: Efficiency vs. other acyloxazoles.

- Outcome: Reaction yield or selectivity improvements .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in catalytic or biological systems?

- Methodological Answer : Use kinetic experiments (e.g., rate constant measurements under varying substrate concentrations) and isotopic labeling (e.g., ¹⁸O or deuterium) to trace reaction pathways. Computational methods like DFT (Density Functional Theory) can model transition states and electronic interactions. Pair experimental data with computational outputs to validate mechanisms .

Q. What strategies resolve contradictions in reported data (e.g., conflicting reactivity or spectroscopic results)?

- Methodological Answer :

Replicate studies : Ensure experimental conditions (e.g., solvent purity, instrument calibration) match original protocols.

Comparative analysis : Use meta-analysis to identify trends across studies. For example, tabulate reported NMR shifts and assess outliers.

Statistical validation : Apply ANOVA or t-tests to determine if discrepancies are statistically significant.

Document limitations (e.g., sample degradation risks) and consult peer-reviewed databases for consensus values .

Q. How can researchers design experiments to probe this compound’s stability under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Use TGA (Thermogravimetric Analysis) to assess decomposition at elevated temperatures (e.g., 25–200°C).

- Photostability : Expose samples to UV light (e.g., 254 nm) and monitor degradation via HPLC.

- Hydrolytic stability : Test solubility and reactivity in aqueous buffers (pH 3–10) over 24–72 hours.

Report degradation products and half-life calculations .

Data Presentation and Analysis

Q. What are best practices for presenting spectroscopic or chromatographic data in publications?

- Methodological Answer :

- Tables : Include peak assignments (e.g., NMR δ values with multiplicity and coupling constants).

- Figures : Overlay chromatograms (e.g., HPLC before/after purification) with clear axis labels.

- Supplemental Information : Provide raw data files (e.g., .jdx for spectra) and instrument parameters (e.g., column type, mobile phase).

Ensure alignment with journal guidelines (e.g., ACS Style for chemistry) .

Q. How should researchers address variability in biological assay results involving this compound?

- Methodological Answer :

- Positive/Negative Controls : Include reference compounds (e.g., known inhibitors) in each assay plate.

- Dose-Response Curves : Use at least six concentrations to calculate IC₅₀/EC₅₀ values with 95% confidence intervals.

- Statistical Power : Perform a priori power analysis to determine sample size requirements.

Report inter-assay variability using coefficients of variation (CV < 15% is acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。